molecular formula C54H111O4P B1605401 Trioctadecyl phosphate CAS No. 4889-45-6

Trioctadecyl phosphate

Cat. No.: B1605401
CAS No.: 4889-45-6
M. Wt: 855.4 g/mol
InChI Key: FDGZUBKNYGBWHI-UHFFFAOYSA-N
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Description

Trioctadecyl phosphate is a chemical compound with the molecular formula C54H111O4P. It is also known as phosphoric acid, trioctadecyl ester. This compound is characterized by its long-chain alkyl groups, which contribute to its unique properties and applications. This compound is a colorless or slightly yellow solid with good thermal stability and lubricating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctadecyl phosphate is typically synthesized through an esterification reaction between octadecanol (stearyl alcohol) and phosphoric acid. The reaction involves heating the reactants under reflux conditions, often in the presence of a catalyst such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

3C18H37OH+H3PO4(C18H37O)3PO+3H2O3 \text{C}_{18}\text{H}_{37}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow (\text{C}_{18}\text{H}_{37}\text{O})_3\text{PO} + 3 \text{H}_2\text{O} 3C18​H37​OH+H3​PO4​→(C18​H37​O)3​PO+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield octadecanol and phosphoric acid.

    Oxidation: The long alkyl chains can undergo oxidation reactions, although the phosphate ester group is generally resistant to oxidation.

    Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as alcohols or amines under mild conditions.

Major Products

Scientific Research Applications

Trioctadecyl phosphate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of trioctadecyl phosphate is primarily related to its ability to interact with lipid membranes and other hydrophobic environments. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The phosphate ester group can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Trioctadecyl phosphate can be compared with other long-chain phosphate esters, such as:

    Tris(tridecyl) phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.

    Triphenyl phosphate: Contains aromatic groups instead of long alkyl chains, resulting in different chemical reactivity and uses.

    Tris(2-ethylhexyl) phosphate: Has branched alkyl chains, affecting its solubility and interaction with other molecules.

The uniqueness of this compound lies in its combination of long alkyl chains and phosphate ester group, providing a balance of hydrophobic and hydrophilic properties that make it suitable for a wide range of applications .

Properties

CAS No.

4889-45-6

Molecular Formula

C54H111O4P

Molecular Weight

855.4 g/mol

IUPAC Name

trioctadecyl phosphate

InChI

InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3

InChI Key

FDGZUBKNYGBWHI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC

Key on ui other cas no.

4889-45-6

Origin of Product

United States

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